molecular formula C20H19N3O4 B2943164 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 899999-82-7

3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2943164
CAS No.: 899999-82-7
M. Wt: 365.389
InChI Key: SSHIWYUOLRFCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound that features a benzodioxole moiety, an ethoxyphenyl group, and a dihydropyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Benzodioxole to the Amino Group: This step involves the reaction of the benzodioxole derivative with an amine under basic conditions.

    Formation of the Dihydropyrazinone Core: This is typically done through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.

    Introduction of the Ethoxyphenyl Group: This can be achieved through a substitution reaction where the ethoxyphenyl group is introduced to the dihydropyrazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the dihydropyrazinone core.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of quinones.

    Reduction: Reduction of the dihydropyrazinone core can yield hydropyrazinones.

    Substitution: Substitution reactions can introduce various functional groups to the ethoxyphenyl ring.

Scientific Research Applications

3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly in the treatment of cancer and neurological disorders.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to its combination of a benzodioxole moiety, an ethoxyphenyl group, and a dihydropyrazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-ethoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-2-25-16-6-4-15(5-7-16)23-10-9-21-19(20(23)24)22-12-14-3-8-17-18(11-14)27-13-26-17/h3-11H,2,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHIWYUOLRFCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.